molecular formula C22H26N4O4 B2834010 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1211005-76-3

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2834010
CAS No.: 1211005-76-3
M. Wt: 410.474
InChI Key: IJADEUWXDDBONT-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound featuring a hybrid structure combining a furan-2-yl group, a 4-(4-methoxyphenyl)piperazine moiety, and a 5-methyl-1,2-oxazole-3-carboxamide unit. The molecule’s design integrates key pharmacophoric elements:

  • 4-(4-Methoxyphenyl)piperazine: A piperazine derivative substituted with a para-methoxyphenyl group, commonly associated with serotonin and dopamine receptor modulation .
  • 5-Methyl-1,2-oxazole-3-carboxamide: A rigid heterocyclic carboxamide that may improve metabolic stability and binding specificity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-16-14-19(24-30-16)22(27)23-15-20(21-4-3-13-29-21)26-11-9-25(10-12-26)17-5-7-18(28-2)8-6-17/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJADEUWXDDBONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: This serves as the starting material for the furan moiety.

    4-(4-methoxyphenyl)piperazine: This is used to introduce the piperazine ring.

    5-methylisoxazole-3-carboxylic acid: This is used to form the isoxazole ring.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions on the piperazine ring can yield various N-substituted piperazine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their physicochemical or pharmacological properties:

Piperazine-Linked Carboxamides
Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Melting Point (°C) Key Features
Target Compound 5-Methyl-1,2-oxazole-3-carboxamide ~470 (estimated) N/A N/A Oxazole enhances rigidity; para-methoxyphenyl piperazine improves selectivity
N-(2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide (CAS 877634-08-7) Pivalamide 456.56 N/A N/A Bulkier pivalamide group may reduce solubility vs. oxazole carboxamide
N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) 5-Iodo-benzofuran-2-carboxamide ~650 (estimated) 63% 239–240 (HCl salt) Iodine substituent increases molecular weight; hydroxybutyl linker
1H-Indole-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-2-hydroxy-butyl}-amide (36) 2,3-Dichlorophenyl piperazine; indole ~530 (estimated) 40% 226–228 (HCl salt) Dichlorophenyl group may enhance receptor affinity but lower yield

Key Findings :

  • The target compound’s oxazole-3-carboxamide likely offers superior metabolic stability compared to pivalamide (CAS 877634-08-7) due to reduced steric hindrance .
  • Compound 34 () demonstrates higher synthesis yield (63%) than dichlorophenyl analog 36 (40%), suggesting electron-donating groups (e.g., methoxy) improve reaction efficiency .
  • The 2,3-dichlorophenyl substituent in 36 may enhance receptor binding but correlates with lower yield, highlighting a trade-off in synthetic feasibility .
Dihydropyridine Derivatives with Furan and Methoxyphenyl Groups
Compound Name Core Structure Key Substituents Pharmacological Notes
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP 1,4-Dihydropyridine (DHP) Thioether linker; dual methoxyphenyl groups Potential calcium channel modulation
AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP 1,4-Dihydropyridine (DHP) Bromophenyl; thioether linker Improved lipophilicity vs. AZ331

Key Findings :

  • Unlike the target compound’s piperazine-oxazole framework, AZ331/AZ257 feature a 1,4-DHP core , historically associated with calcium channel blockade. Their thioether linkers and bromo/methoxy groups may influence tissue selectivity .
Thiazole and Triazole Derivatives
Compound Name (CAS) Core Structure Key Features
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4) Thiazole 3-Methoxybenzyl group; amide linker; potential kinase inhibition
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (923216-66-4) Benzofuran Chlorobenzoyl group; dual furan-carboxamide; possible antifungal activity

Key Findings :

  • Thiazole/benzofuran derivatives (e.g., 923226-70-4, 923216-66-4) prioritize hydrogen-bonding interactions via carboxamide groups but lack the piperazine moiety’s receptor-targeting versatility .
  • The target compound’s piperazine may confer better blood-brain barrier penetration than thiazole analogs, which are often polar .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Formation of the piperazine intermediate : Reacting 4-(4-methoxyphenyl)piperazine with a furan-containing precursor under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
  • Oxazole ring assembly : Cyclization of 5-methyl-1,2-oxazole-3-carboxylic acid derivatives via [3+2] cycloaddition, requiring precise temperature control (60–80°C) and catalysts like CuI .
  • Final coupling : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at room temperature . Key optimization parameters: Solvent polarity, catalyst loading, and inert atmosphere (N₂/Ar) to prevent oxidation of the furan moiety .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% required for pharmacological studies) .
  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxazole and piperazine substituents. Key signals include δ 7.3–7.5 ppm (furan protons) and δ 3.8 ppm (methoxy group) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 467.2154) .

Q. How can intermediates be purified to avoid side products?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for polar intermediates like the piperazine-furan adduct .
  • Recrystallization : Ethanol/water mixtures for carboxamide intermediates to remove unreacted starting materials .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationship (SAR) studies when modifying substituents?

Example: Replacing the 4-methoxyphenyl group with 2,3-dichlorophenyl () enhances D3 receptor binding but reduces solubility. To address this:

  • Computational docking : Use Schrödinger Suite to model interactions with receptor pockets and identify steric clashes .
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to balance lipophilicity and solubility (logP < 3) .

Q. What experimental strategies validate target engagement in neurological assays?

  • Radioligand displacement assays : Test affinity for dopamine receptors (e.g., D2/D3) using [³H]spiperone. IC₅₀ values < 50 nM indicate high selectivity .
  • Functional cAMP assays : Measure inhibition of forskolin-stimulated cAMP in HEK293 cells expressing D3 receptors .

Q. How to address metabolic instability of the furan moiety in preclinical studies?

  • Stability assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Structural modifications : Replace the furan with thiophene or methyl-protected furan derivatives to reduce CYP450-mediated oxidation .

Q. What methodologies resolve conflicting bioactivity data across in vitro vs. in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and brain penetration (logBB > 0.3) to explain discrepancies .
  • Metabolite identification : Use UPLC-QTOF to detect active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo efficacy .

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